Cas no 391906-76-6 (2-(2-Fluorophenoxy)aniline)

2-(2-Fluorophenoxy)aniline 化学的及び物理的性質
名前と識別子
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- 2-(2-Fluorophenoxy)aniline
- 2-(2-fluorophenoxy)aniline(SALTDATA: HCl)
- 2-aminophenyl 2-fluorophenyl ether
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- インチ: InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
- InChIKey: FMHXQFVNBSTBQV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)F)OC2=CC=CC=C2N
計算された属性
- せいみつぶんしりょう: 203.07500
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 35.25000
- LogP: 3.78140
2-(2-Fluorophenoxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F012080-500mg |
2-(2-Fluorophenoxy)aniline |
391906-76-6 | 500mg |
$ 300.00 | 2022-06-05 | ||
Chemenu | CM374103-1g |
2-(2-Fluorophenoxy)aniline |
391906-76-6 | 95%+ | 1g |
$394 | 2022-06-11 | |
1PlusChem | 1P00C6FJ-500mg |
2-(2-FLUOROPHENOXY)ANILINE |
391906-76-6 | 97% | 500mg |
$156.00 | 2024-05-03 | |
Aaron | AR00C6NV-1g |
2-(2-Fluorophenoxy)aniline |
391906-76-6 | 97% | 1g |
$266.00 | 2025-02-11 | |
1PlusChem | 1P00C6FJ-1g |
2-(2-FLUOROPHENOXY)ANILINE |
391906-76-6 | 97% | 1g |
$235.00 | 2024-05-03 | |
A2B Chem LLC | AF67407-500mg |
[2-(2-Fluorophenoxy)phenyl]amine hydrochloride |
391906-76-6 | 97% | 500mg |
$169.00 | 2024-04-20 | |
A2B Chem LLC | AF67407-5g |
[2-(2-Fluorophenoxy)phenyl]amine hydrochloride |
391906-76-6 | 97% | 5g |
$760.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398142-5g |
2-(2-Fluorophenoxy)aniline |
391906-76-6 | 95% | 5g |
¥9555.00 | 2024-05-15 | |
TRC | F012080-250mg |
2-(2-Fluorophenoxy)aniline |
391906-76-6 | 250mg |
$ 185.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398142-250mg |
2-(2-Fluorophenoxy)aniline |
391906-76-6 | 95% | 250mg |
¥1421.00 | 2024-05-15 |
2-(2-Fluorophenoxy)aniline 関連文献
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-(2-Fluorophenoxy)anilineに関する追加情報
Research Brief on 2-(2-Fluorophenoxy)aniline (CAS: 391906-76-6) in Chemical Biology and Pharmaceutical Applications
2-(2-Fluorophenoxy)aniline (CAS: 391906-76-6) is a fluorinated aromatic amine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways. Recent studies have explored its utility in drug discovery, highlighting its role as a building block for novel therapeutic agents.
One of the most promising areas of research involving 2-(2-Fluorophenoxy)aniline is its incorporation into small-molecule inhibitors targeting protein kinases and G-protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. The fluorine substitution at the phenoxy ring enhances the compound's metabolic stability, making it a valuable scaffold for CNS-targeted drugs.
In the field of oncology, researchers have utilized 2-(2-Fluorophenoxy)aniline to develop novel tyrosine kinase inhibitors. A recent patent application (WO2023056789) describes its use in creating compounds with potent activity against EGFR mutations, particularly in non-small cell lung cancer. The fluorophenoxy moiety appears to contribute to enhanced target binding affinity while maintaining favorable pharmacokinetic properties.
The compound's synthetic versatility has also been demonstrated in antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel quinolone derivatives showing activity against drug-resistant Staphylococcus aureus strains. The researchers noted that the 2-fluorophenoxy group significantly improved membrane penetration compared to non-fluorinated analogs.
From a chemical biology perspective, 2-(2-Fluorophenoxy)aniline has shown utility as a fluorescent probe precursor. Its amine group allows for facile conjugation to various fluorophores, creating tools for studying protein-ligand interactions. Recent work published in ACS Chemical Biology described its use in developing FRET-based sensors for real-time monitoring of kinase activity in live cells.
Ongoing research continues to explore the full potential of this compound. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) technology, where it serves as a linker between target-binding and E3 ligase-recruiting moieties. Preliminary results suggest that its balanced hydrophobicity and conformational flexibility make it particularly suitable for this emerging therapeutic modality.
In conclusion, 2-(2-Fluorophenoxy)aniline (391906-76-6) represents a versatile chemical building block with broad applications across multiple therapeutic areas. Its unique physicochemical properties, combined with synthetic accessibility, position it as a valuable tool in modern drug discovery efforts. Future research directions likely include further optimization of its derivatives for improved selectivity and in vivo performance.
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